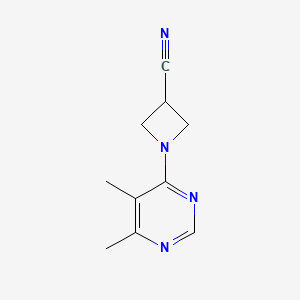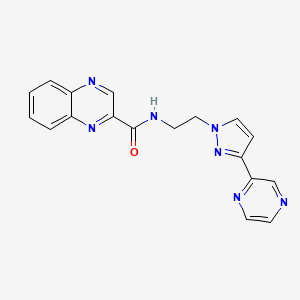
2-(Tetrahydrothiopyran-4-yl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrothiopyran-4-yl)ethylamine is a chemical compound with the CAS Number: 1262410-73-0 . It has a molecular weight of 145.27 . The IUPAC name for this compound is 2-tetrahydro-2H-thiopyran-4-ylethylamine .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . In one of the steps, 2-chorobenzaldehyde and 2-(tetrahydro-2H-thiopyran-4-yl)ethanamine are mixed in methylene chloride, and magnesium sulfate is added . The mixture is stirred at room temperature overnight, and then sodium borohydride is added and stirred for an additional 16 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NS/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . For instance, in one reaction, after the initial reaction with 2-chorobenzaldehyde, the mixture is quenched with methanol and diluted with methylene chloride . The aqueous layer is then extracted with three portions of methylene chloride .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex enaminones through reactions involving related structural analogs has been reported, where the structural determination by X-ray diffraction reveals insights into tautomerism and molecular conformation. Such studies highlight the versatility of these compounds in synthesizing structurally diverse molecules with potential applications in materials science and pharmaceuticals (Brbot-Šaranović et al., 2001).
Chemical Transformations and Reactivity
Research demonstrates the condensation of related compounds with aromatic aldehydes, leading to secondary amines of the tetrahydropyran series. Such transformations are crucial for developing novel organic compounds with potential applications in drug development and materials chemistry (Arutyunyan et al., 2014).
Novel Synthetic Pathways
The creation of novel pyrrolo[1,2-a]pyrazine derivatives from related compounds serves as a key starting point for synthesizing natural alkaloid analogs. This showcases the compound's utility in generating complex heterocyclic structures, which are pivotal in the discovery of new pharmaceuticals and agrochemicals (Voievudskyi et al., 2016).
Catalysis and Organic Synthesis
The compound and its analogs are used in phosphine-catalyzed annulation reactions, yielding highly functionalized tetrahydropyridines. This illustrates its role in facilitating complex organic transformations, essential for synthesizing bioactive molecules and materials with unique properties (Zhu et al., 2003).
Antibacterial Activity
The synthesis of oxalates derived from related compounds has shown significant antibacterial activity. This opens new avenues for the development of antibacterial agents and underscores the potential of such compounds in addressing global health challenges (Arutyunyan et al., 2015).
Antiviral and Antimicrobial Applications
Derivatives synthesized from related amines have been evaluated for antimicrobial and antiviral activities, including potent activity against HIV-1. This highlights the compound's significance in developing new therapeutic agents for infectious diseases (Sanna et al., 2018).
Intermediate for Therapeutic Agents
The compound has been utilized as a key intermediate in synthesizing small-molecule antagonists for therapeutic applications, showcasing its critical role in drug synthesis and development processes (Hashimoto et al., 2002).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-(thian-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNCEWRKAYFRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2736228.png)





![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)







